molecular formula C18H12BrNS B1585131 10-(4-bromophenyl)-10H-phenothiazine CAS No. 63524-03-8

10-(4-bromophenyl)-10H-phenothiazine

Cat. No. B1585131
CAS RN: 63524-03-8
M. Wt: 354.3 g/mol
InChI Key: KOLVTMISRQOMPW-UHFFFAOYSA-N
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Description

Phenothiazines are a class of organic compounds that have a three-ring structure which includes a diazine ring . The compound “10-(4-bromophenyl)-10H-phenothiazine” would be a derivative of phenothiazine, with a bromophenyl group attached .


Synthesis Analysis

While specific synthesis methods for “10-(4-bromophenyl)-10H-phenothiazine” were not found, similar compounds have been synthesized through various methods. For instance, compounds containing a 4-bromophenyl moiety have been synthesized through reactions involving palladium catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . These techniques can provide information about the arrangement of atoms within the molecule and the nature of the chemical bonds.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine was arylated with several aryl/heteroaryl boronic acids via the Suzuki cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the interlayer space of montmorillonite was enlarged from 16.24 to 22.21 Å by introduction of APTES .

Scientific Research Applications

Visible-Light-Driven Reduction of CO2 to CO

Methods of Application or Experimental Procedures

The complex was prepared by coordination with Co2+. All of the prepared CuTBPP–BPY–COP and Co/CuTBPP–BPY–COP compounds exhibited excellent photocatalytic performance toward CO2 reduction under visible-light irradiation without another sacrificial reagent but only H2O .

Luminescent Probes for Selective Sensing of Metal Ions and Nitroaromatic Explosives

Methods of Application or Experimental Procedures: By manipulating the reactive ratios of two monomers, the color tailoring of the resultant COP samples was achieved .

Hole-Mediated Photoredox Catalysis

Comprehensive Summary of the Application

The compound has been used in hole-mediated photoredox catalysis. This involves the use of tris(p-substituted)biarylaminium radical cations as tunable, precomplexing, and potent photooxidants .

Methods of Application or Experimental Procedures

The process involves the use of visible light photoredox catalysis and synthetic organic electrochemistry. The tris(para-substituted)biarylamines become superoxidants in their photoexcited states, even able to oxidize molecules beyond the solvent window limits of cyclic voltammetry .

Optimization of Multilayered Ruddlesden–Popper Perovskite

Methods of Application or Experimental Procedures

The process involves the synthesis of a series of porous covalent organic polymers (COPs) using the Ni-catalyzed Yamamoto reaction. By manipulating the reactive ratios of two monomers, the color tailoring of the resultant COP samples was achieved .

Summary of Results or Outcomes

The emission peaks of these porous COP samples cover a wide color range from 533 up to 815 nm, which is the first near-infrared luminescent porous organic material. These materials might also find more applications in photocatalysis, organic electronics, and medical imaging .

Safety And Hazards

The safety data sheet for 4-Bromophenol, a related compound, indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “10-(4-bromophenyl)-10H-phenothiazine” were not found, research into similar compounds is ongoing. For example, novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have shown promising potential for developing novel antimicrobial agents .

properties

IUPAC Name

10-(4-bromophenyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNS/c19-13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)21-18-8-4-2-6-16(18)20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLVTMISRQOMPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348574
Record name 10-(4-bromophenyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(4-bromophenyl)-10H-phenothiazine

CAS RN

63524-03-8
Record name 10-(4-bromophenyl)-10H-phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
S Li, W Zhang, S Yang, F Chen, C Pan, J Tang… - Chemical Engineering …, 2021 - Elsevier
Photocatalytic aerobic oxidative cyanation of tertiary amines is a sustainable synthetic tool to synthesize α-aminonitriles that can be further employed as important intermediates for …
Number of citations: 31 www.sciencedirect.com
P Lamprianidis - 2020 - diva-portal.org
Organic reactions usually occur through the lowest possible energy maximum known as the transition state, TS, with a specific activation energy, ΔG‡, for a given reaction mechanism. …
Number of citations: 2 www.diva-portal.org
Z Xiao, HF Drake, GS Day, JE Kuszynski, H Lin… - Cell Reports Physical …, 2022 - cell.com
Photoinduced phase transitions in metal-organic frameworks are provoked by structural changes of photoresponsive linkers within the framework under light irradiation. These …
Number of citations: 3 www.cell.com
J Jia, J Wang, M Li, C Gong, G Liang, Y Song, Y She - Dyes and Pigments, 2022 - Elsevier
The third-order nonlinear optical material with excellent performance is a molecule with a large π-conjugated structure for absorption structure and a high degree of delocalization. …
Number of citations: 6 www.sciencedirect.com
W Zhang, S Li, X Tang, J Tang, C Pan, G Yu - Applied Catalysis B …, 2020 - Elsevier
Task-specific design and construction of conjugated microporous polymers (CMPs) for classic organic transformation is highly significant but challenging. Herein, we report strategy to …
Number of citations: 40 www.sciencedirect.com
H Miyabe, M Ujita, M Nishio, T Nakae… - The Journal of …, 2022 - ACS Publications
A series of σ–π extended octamethyltetrasilanes, which have phenothiazine, 9,9-dimethyl-9,10-dihydroacridine, or phenoxazine (1, 2, and 3) groups as donor moieties and …
Number of citations: 8 pubs.acs.org
A Jiménez-Almarza, A López-Magano… - … Applied Materials & …, 2022 - ACS Publications
Three materials containing a photoactive unit, 10-phenyl phenothiazine (PTH), have been studied for the visible light-mediated oxidative coupling of amines. In particular, the materials …
Number of citations: 15 pubs.acs.org
M Zheng, Y Miao, AA Syed, C Chen, X Yang… - Journal of Energy …, 2021 - Elsevier
Due to their excellent photoelectron chemical properties and suitable energy level alignment with perovskite, perylene diimide (PDI) derivatives are competitive non-fullerene electron …
Number of citations: 19 www.sciencedirect.com
A Jiménez-Almarza, A López-Magano, R Cano… - Materials Today …, 2021 - Elsevier
Mixtures of triphenylamine (TPA) and phenyl phenothiazine (PTH) fragments have been incorporated into a series of extended polyimine structures that have been applied in the …
Number of citations: 21 www.sciencedirect.com
Y Wang, W Zhang, J Yang, Y Gong, J Zhang, M Fang… - Matter, 2022 - cell.com
Rechargeable organic cathodes have reignited widespread research interest in lithium batteries. Most research attention is currently paid to their molecular chemistry to increase the …
Number of citations: 3 www.cell.com

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